molecular formula C13H16N2 B035278 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole CAS No. 109041-81-8

2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole

Cat. No. B035278
CAS RN: 109041-81-8
M. Wt: 200.28 g/mol
InChI Key: YWNPBMAEAGLORY-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole, also known as THN, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a range of fields, including pharmacology, biochemistry, and neuroscience. In

Mechanism of Action

2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole is believed to exert its effects through modulation of the GABAergic system. Specifically, it has been shown to bind to the benzodiazepine site on GABA-A receptors, enhancing the activity of GABA and increasing the inhibitory tone in the brain. This leads to a reduction in neuronal excitability and can result in anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce seizure activity, increase the latency to convulsions, and decrease anxiety-like behavior. It has also been shown to enhance the effects of other GABAergic drugs, such as diazepam. In addition, 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole is its ability to selectively modulate GABA-A receptors, which are involved in a wide range of physiological processes. This makes it a useful tool for investigating the role of GABAergic signaling in various biological systems. However, 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has limitations in terms of its solubility and stability, which can make it difficult to work with in some experimental settings.

Future Directions

There are several areas of future research that could be explored with 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole. One potential direction is the development of more stable and soluble analogs of 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole that could be used in a wider range of experimental settings. Another direction is the investigation of 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole's potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression. Finally, 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole could be used as a tool to study the structure and function of GABA-A receptors, which could lead to the development of more effective drugs for the treatment of various neurological and psychiatric disorders.
In conclusion, 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole, or 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole, is a chemical compound that has shown promise in a range of scientific research applications. Its ability to selectively modulate GABA-A receptors makes it a useful tool for investigating the role of GABAergic signaling in various biological systems. While 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has limitations in terms of its solubility and stability, there are several areas of future research that could be explored with this compound, including the development of more stable and soluble analogs and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole involves a multi-step process that begins with the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form a Schiff base. This intermediate is then reacted with cyclohexanone to form a tetrahydroquinoline, which is subsequently oxidized to form 2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has been studied for its potential applications in a range of scientific fields. In pharmacology, it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. In biochemistry, it has been used as a tool to study the structure and function of GABA receptors. In neuroscience, it has been used to investigate the role of GABAergic signaling in the regulation of neuronal excitability.

properties

CAS RN

109041-81-8

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydro-1H-benzo[f]benzimidazole

InChI

InChI=1S/C13H16N2/c1-2-13-14-11-7-9-5-3-4-6-10(9)8-12(11)15-13/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

YWNPBMAEAGLORY-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1)C=C3CCCCC3=C2

Canonical SMILES

CCC1=NC2=C(N1)C=C3CCCCC3=C2

synonyms

Naphth[2,3-d]imidazole, 2-ethyl-5,6,7,8-tetrahydro- (6CI)

Origin of Product

United States

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